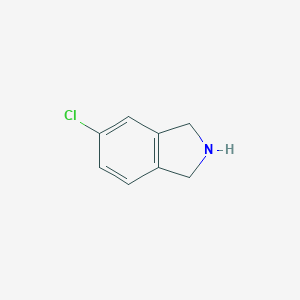

5-Chloroisoindoline

概要

説明

5-Chloroisoindoline is a compound with the molecular formula C8H8ClN . It has a molecular weight of 153.61 g/mol . The IUPAC name for this compound is 5-chloro-2,3-dihydro-1H-isoindole .

Synthesis Analysis

A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Another study developed a green synthesis technique for isoindolines/dioxoisoindolines .Molecular Structure Analysis

The InChI string for 5-Chloroisoindoline isInChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7 (6)3-8/h1-3,10H,4-5H2 . The Canonical SMILES string is C1C2=C (CN1)C=C (C=C2)Cl . Chemical Reactions Analysis

The synthesis of isoindoline-1,3-dione derivatives involves a direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step involving short reaction times, without utilizing any phase transfer, catalysts, or solvent during the reaction .Physical And Chemical Properties Analysis

5-Chloroisoindoline has a molecular weight of 153.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 153.0345270 g/mol . The topological polar surface area is 12 Ų . The heavy atom count is 10 .科学的研究の応用

Pharmaceutical Synthesis

5-Chloroisoindoline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of molecules that exhibit a wide range of biological activities. For instance, derivatives of 5-Chloroisoindoline have been explored for their potential use as therapeutic agents , particularly in the development of drugs with antiviral , anti-inflammatory , and anticancer properties .

Herbicides

The chemical properties of 5-Chloroisoindoline make it suitable for use in the development of herbicides. Its ability to interfere with specific pathways in plant metabolism allows for the creation of herbicidal formulations that are effective in controlling weed growth, thereby contributing to agricultural productivity .

Colorants and Dyes

5-Chloroisoindoline compounds are utilized in the production of colorants and dyes. Their structural flexibility enables the synthesis of a diverse palette of colors, which are used in various industries, including textiles, inks, and coatings .

Polymer Additives

In the field of polymer chemistry, 5-Chloroisoindoline derivatives act as additives to enhance the properties of polymers. They can improve the thermal stability, UV resistance, and mechanical strength of polymers, making them more durable and versatile for industrial applications .

Organic Synthesis

As a building block in organic synthesis, 5-Chloroisoindoline is involved in the construction of complex organic molecules. Its reactivity allows chemists to develop innovative methodologies and transformations, leading to the efficient creation of new compounds with various substitution patterns .

Photochromic Materials

The unique properties of 5-Chloroisoindoline derivatives are exploited in the design of photochromic materials. These materials change color upon exposure to light, which has practical applications in the development of smart windows, sunglasses, and optical data storage devices .

Safety and Hazards

While specific safety and hazard information for 5-Chloroisoindoline was not found in the papers retrieved, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

Isoindolines are the focus of much research because they are an important family of compounds present in a wide array of bioactive molecules . Future research could explore the potential of 5-Chloroisoindoline and similar compounds as inhibitors of acetylcholinesterase, which could have applications in the treatment of Alzheimer’s disease . Additionally, the development of green synthesis techniques for these compounds is an area of ongoing research .

作用機序

Target of Action

5-Chloroisoindoline, like other isoindoline-1,3-dione derivatives, has been found to interact with the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

It is known that isoindoline-1,3-dione derivatives can modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents. The interaction of these compounds with the receptor could lead to changes in the receptor’s activity, thereby affecting the signaling pathways it is involved in .

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease. β-amyloid protein aggregation is a key biochemical pathway involved in Alzheimer’s disease, and its inhibition could potentially slow the progression of the disease .

Pharmacokinetics

It is known that isoindoline-1,3-dione derivatives are neutral and hydrophobic, allowing them to pass through living membranes in vivo This suggests that these compounds may have good bioavailability

Result of Action

Isoindoline-1,3-dione derivatives have been found to have a wide array of biological activity . They have been shown to have antiproliferative activity against certain cancer cell lines , suggesting that they may induce cell death in these cells .

Action Environment

It is known that the process of image acquisition in hyperspectral remote sensing, a technique used in large-scale monitoring, is inevitably affected by soil environmental factors . This suggests that environmental factors could potentially influence the action of 5-Chloroisoindoline, although further studies are needed to confirm this.

特性

IUPAC Name |

5-chloro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKRSWXFLFTSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564157 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroisoindoline | |

CAS RN |

127168-76-7 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

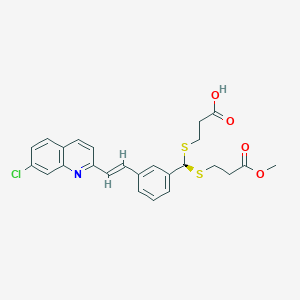

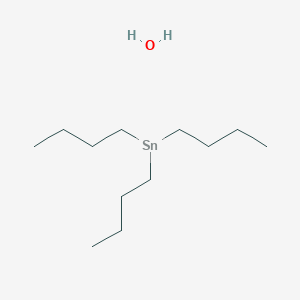

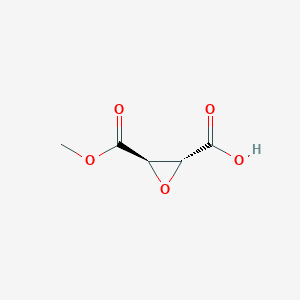

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)